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molecular formula C10H6Cl2N2O B8749810 4,6-Dichloro-2-phenoxypyrimidine

4,6-Dichloro-2-phenoxypyrimidine

Cat. No. B8749810
M. Wt: 241.07 g/mol
InChI Key: YIHWAIPZBAXDCX-UHFFFAOYSA-N
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Patent
US08513233B2

Procedure details

Phenol (0.94 g, 10 mmol) and sodium hydroxide (0.44 g, 11 mmol) in water (20 ml) were added to 2,4,6-trichloropyrimidine (1.83 g, 10 mmol) in acetone (20 ml) at 0° C. The mixture was stirred over night. The precipitate then filtered through celite, then the most of the acetone was removed in vacuo. The resulting aqueous solution was extracted with ethyl acetate, dried over sodium sulfate, and concentrated in vacuo. The residue was purified in silica to provide a colorless oil.
Quantity
0.94 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[Na+].Cl[C:11]1[N:16]=[C:15]([Cl:17])[CH:14]=[C:13]([Cl:18])[N:12]=1>O.CC(C)=O>[Cl:18][C:13]1[CH:14]=[C:15]([Cl:17])[N:16]=[C:11]([O:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[N:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.94 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
0.44 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.83 g
Type
reactant
Smiles
ClC1=NC(=CC(=N1)Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate then filtered through celite
CUSTOM
Type
CUSTOM
Details
the most of the acetone was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
The resulting aqueous solution was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified in silica
CUSTOM
Type
CUSTOM
Details
to provide a colorless oil

Outcomes

Product
Name
Type
Smiles
ClC1=NC(=NC(=C1)Cl)OC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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